molecular formula C13H16N2O B13147158 4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B13147158
M. Wt: 216.28 g/mol
InChI Key: RYZUMXDTSKOCRP-UHFFFAOYSA-N
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Description

4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, hydropyrazoles, and other derivatives with potential biological activities .

Scientific Research Applications

4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one: Known for its analgesic properties.

    4,4’-Methylenebis(1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one): Used in various industrial applications

Uniqueness

4-Ethyl-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-ethyl-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C13H16N2O/c1-4-12-10(2)14(3)15(13(12)16)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3

InChI Key

RYZUMXDTSKOCRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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